![molecular formula C14H13NO3S3 B2759507 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan CAS No. 329078-96-8](/img/structure/B2759507.png)
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a dithiolan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan typically involves multiple steps:
Formation of the Dithiolan Ring: This step involves the reaction of a suitable dithiol with a halogenated precursor under basic conditions to form the dithiolan ring.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The dithiolan and nitrophenyl intermediates are coupled using a thiol-ene reaction, often catalyzed by a radical initiator.
Formation of the Furan Ring: The final step involves the cyclization of an appropriate precursor to form the furan ring, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The furan ring can also interact with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[2-(1,3-Dithiolan-2-yl)-4-aminophenyl]sulfanyl}methyl)furan: Similar structure but with an amino group instead of a nitro group.
2-({[2-(1,3-Dithiolan-2-yl)-4-chlorophenyl]sulfanyl}methyl)furan: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan is unique due to the presence of both a nitro group and a dithiolan ring, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and interaction with biological molecules.
Propriétés
IUPAC Name |
2-[[2-(1,3-dithiolan-2-yl)-4-nitrophenyl]sulfanylmethyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-15(17)10-3-4-13(21-9-11-2-1-5-18-11)12(8-10)14-19-6-7-20-14/h1-5,8,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDBEZUJQFMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
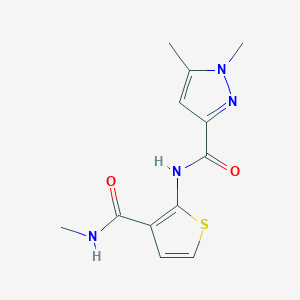
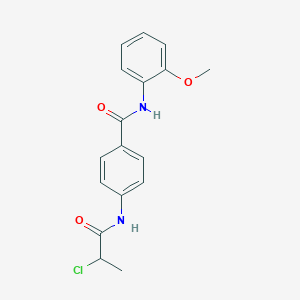
![ETHYL (2E)-3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROP-2-ENOATE](/img/structure/B2759426.png)
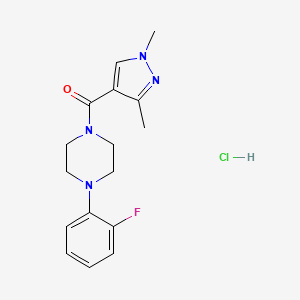
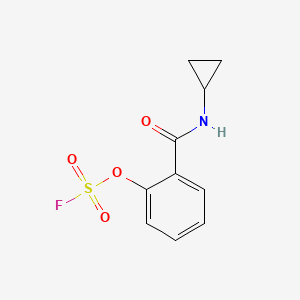
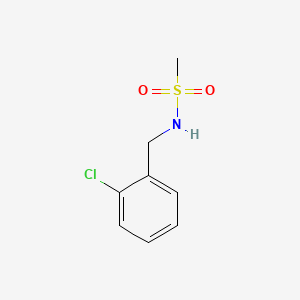
![7-hydroxy-3-(pyridin-2-yl)-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-2H-chromen-2-one](/img/structure/B2759439.png)
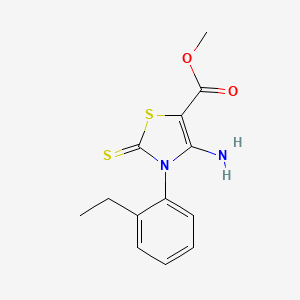

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)

![2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2759444.png)
![2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide](/img/structure/B2759446.png)

